molecular formula C10H11F2NO B13483343 3-(3,4-Difluoro-2-methoxyphenyl)azetidine

3-(3,4-Difluoro-2-methoxyphenyl)azetidine

Cat. No.: B13483343
M. Wt: 199.20 g/mol
InChI Key: VHWDTOTVPWOMOG-UHFFFAOYSA-N
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Description

3-(3,4-Difluoro-2-methoxyphenyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of fluorine atoms and a methoxy group on the phenyl ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Difluoro-2-methoxyphenyl)azetidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Difluoro-2-methoxyphenyl)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidines.

Scientific Research Applications

3-(3,4-Difluoro-2-methoxyphenyl)azetidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(3,4-Difluoro-2-methoxyphenyl)azetidine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its lipophilicity, allowing it to interact more effectively with hydrophobic regions of biomolecules. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Difluoro-2-methoxyphenyl)azetidine is unique due to the specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties

Biological Activity

3-(3,4-Difluoro-2-methoxyphenyl)azetidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Molecular Formula: C11H12F2N
Molecular Weight: 201.22 g/mol
IUPAC Name: this compound
Canonical SMILES: COC1=CC(=C(C=C1C2CCN2)F)F

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in cancer proliferation pathways. For instance, it can modulate the activity of kinases that are crucial for tumor growth and survival.
  • Receptor Binding: Its structural characteristics allow it to bind effectively to certain receptors, influencing neurotransmitter systems such as serotonin and norepinephrine pathways, which are vital for treating central nervous system disorders .

Anticancer Properties

Recent studies indicate that this compound exhibits promising anticancer properties. A notable study demonstrated its efficacy against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)0.075Induces apoptosis
MDA-MB-2310.095Cell cycle arrest
HT-29 (Colon Cancer)0.050Inhibits proliferation

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .

Antiviral Activity

In addition to its anticancer effects, this azetidine derivative has shown antiviral properties. In vitro studies indicated that it could inhibit the replication of human coronaviruses and cytomegalovirus with effective concentrations significantly lower than those of standard antiviral drugs like ribavirin . The estimated EC50 values were as follows:

Virus EC50 (µM) Comparison Drug EC50 (µM)
Human Coronavirus (229E)45Ribavirin112
Cytomegalovirus AD-16954.69GanciclovirNot specified

These results highlight the potential of this compound as a dual-action therapeutic agent against both cancer and viral infections.

Case Studies

  • MCF-7 Breast Cancer Cells: A study evaluated the antiproliferative effects of various azetidine derivatives, including this compound. The compound demonstrated significant cell viability reduction at nanomolar concentrations, indicating its potential as an effective treatment for breast cancer .
  • Antiviral Efficacy: Another research effort focused on a series of azetidinones where this compound was included among tested compounds. Results showed that it effectively inhibited viral replication without affecting normal cell morphology, suggesting a favorable safety profile .

Properties

Molecular Formula

C10H11F2NO

Molecular Weight

199.20 g/mol

IUPAC Name

3-(3,4-difluoro-2-methoxyphenyl)azetidine

InChI

InChI=1S/C10H11F2NO/c1-14-10-7(6-4-13-5-6)2-3-8(11)9(10)12/h2-3,6,13H,4-5H2,1H3

InChI Key

VHWDTOTVPWOMOG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1F)F)C2CNC2

Origin of Product

United States

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